molecular formula C29H28FN3O4S B11504840 ethyl 4-({(2Z)-3-[2-(4-fluorophenyl)ethyl]-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-3-[2-(4-fluorophenyl)ethyl]-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11504840
M. Wt: 533.6 g/mol
InChI Key: KIEWEFQCPOKHBG-UHFFFAOYSA-N
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Description

Ethyl 4-({(2Z)-3-[2-(4-fluorophenyl)ethyl]-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazinan ring, a fluorophenyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({(2Z)-3-[2-(4-fluorophenyl)ethyl]-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazinan ring, followed by the introduction of the fluorophenyl and benzoate ester groups. Common reagents used in these reactions include ethyl benzoate, 4-fluorophenylethylamine, and 3-methylphenyl isocyanate. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(2Z)-3-[2-(4-fluorophenyl)ethyl]-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Ethyl 4-({(2Z)-3-[2-(4-fluorophenyl)ethyl]-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-({(2Z)-3-[2-(4-fluorophenyl)ethyl]-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-({(2Z)-3-[2-(4-fluorophenyl)ethyl]-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: A simpler ester with different biological activities.

    4-Fluorophenyl ethyl benzoate: Lacks the thiazinan ring, leading to different chemical properties.

    3-Methylphenyl carbamate derivatives: Share the carbamate group but differ in overall structure and function.

The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C29H28FN3O4S

Molecular Weight

533.6 g/mol

IUPAC Name

ethyl 4-[[3-[2-(4-fluorophenyl)ethyl]-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C29H28FN3O4S/c1-3-37-28(36)21-9-13-23(14-10-21)32-29-33(16-15-20-7-11-22(30)12-8-20)26(34)18-25(38-29)27(35)31-24-6-4-5-19(2)17-24/h4-14,17,25H,3,15-16,18H2,1-2H3,(H,31,35)

InChI Key

KIEWEFQCPOKHBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC(=C3)C)CCC4=CC=C(C=C4)F

Origin of Product

United States

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